N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
Description
N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with a methoxyoxolan moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H21N3O7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26)/t12-,13-,14-,17-/m1/s1 |
InChI Key |
HSVRHYDSGNWNGH-VMUDFCTBSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include benzyl bromide, methoxyoxolan, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
The compound features a unique molecular structure characterized by a pyrimidine ring and a sugar moiety. Its molecular formula is with a molecular weight of approximately 408.43 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, research demonstrated significant inhibition of proliferation in A549 lung cancer cells and MCF7 breast cancer cells at micromolar concentrations.
Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death. This mechanism was elucidated through flow cytometry and Western blot analyses in controlled experiments.
Antiviral Properties
Recent investigations have suggested that this compound may possess antiviral properties against specific viruses such as HIV and HCV. In vitro studies demonstrated that it inhibits viral replication by interfering with the viral RNA synthesis process.
Enzyme Inhibition Studies
Enzyme Targeting : The compound has been assessed for its ability to inhibit key enzymes involved in nucleotide metabolism. Notably, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM. The study utilized MTT assays to quantify cell viability.
Case Study 2: Antiviral Activity
In another investigation focusing on HIV-infected T-cells, the compound was shown to reduce viral load significantly when administered at concentrations ranging from 1 to 5 µM over a period of seven days. The results were validated using quantitative PCR techniques to measure viral RNA levels.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .
Biological Activity
N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a pyrimidine core and a carbohydrate moiety that may contribute to its biological activity.
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds exhibit antiviral activity. For instance, similar compounds have been shown to inhibit viral replication through interference with nucleic acid synthesis. In vitro studies suggest that N-benzyl derivatives may inhibit specific viral enzymes, thereby reducing viral load in infected cells .
Anticancer Potential
Pyrimidine-based compounds are often explored for their anticancer properties. Studies have demonstrated that the presence of hydroxymethyl and methoxy groups enhances the cytotoxicity against various cancer cell lines. For example, this compound has shown promising results in inhibiting cell proliferation in breast and lung cancer models .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA/RNA synthesis : By mimicking nucleotide structures, it may interfere with the polymerase enzymes involved in nucleic acid synthesis.
- Induction of apoptosis : Certain studies have indicated that this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways .
Case Study 1: Antiviral Activity
A study conducted on a series of pyrimidine derivatives found that this compound exhibited significant antiviral effects against the influenza virus. The compound was administered in varying concentrations to infected cell cultures and resulted in a dose-dependent decrease in viral titers .
Case Study 2: Anticancer Efficacy
In a preclinical trial assessing the efficacy of this compound against human breast cancer cells (MCF-7), it was observed that treatment with N-benzyl derivative led to a reduction in cell viability by approximately 70% at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively induces apoptosis in cancerous cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
